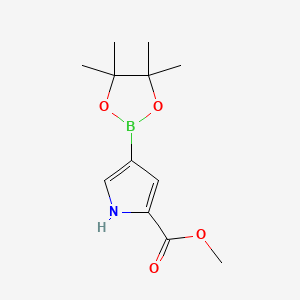

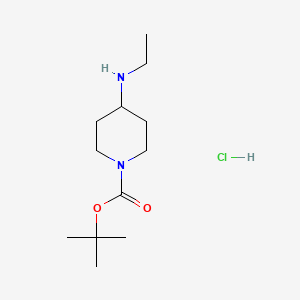

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

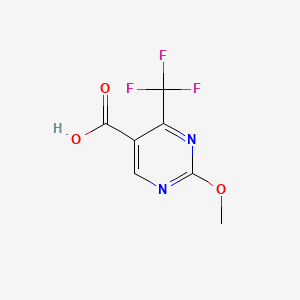

The compound “4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine” is a complex organic molecule that contains a morpholine ring, a pyridine ring, and a boronic ester group. Morpholine is a common motif in pharmaceuticals and agrochemicals, pyridine is a basic heterocyclic compound, and boronic esters are important in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate pyridine and morpholine derivatives, possibly through a palladium-catalyzed cross-coupling reaction . The boronic ester group could be introduced using a compound like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and a boronic ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The boronic ester group in this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The morpholine and pyridine rings might also undergo various reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing boronic ester groups typically have unique reactivity profiles .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its boronate ester moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is widely used in the pharmaceutical industry for the construction of drug molecules.

Drug Development

In the realm of drug development, the compound’s structural features make it a candidate for drug intermediates . It can be used to synthesize molecules with potential pharmacological activities, such as enzyme inhibitors or receptor modulators.

Catalysis

The compound can act as a ligand in catalytic systems . Its ability to coordinate to metals can enhance the efficiency of catalytic reactions, which is beneficial in industrial processes that require high turnover numbers and selectivity.

Biological Studies

In biological studies, the compound can be used as a probe to study enzyme interactions . The boronate group can interact with biological molecules, providing insights into enzyme mechanisms and substrate specificity.

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard in analytical chemistry . It can help in the quantification and detection of similar compounds in complex mixtures through techniques like chromatography or mass spectrometry.

Environmental Science

In environmental science, this compound can be utilized in sensors for detecting environmental pollutants . The boronate ester can react with specific analytes, leading to a detectable change that signals the presence of contaminants.

Nanotechnology

Lastly, in nanotechnology, the compound can be used to modify the surface of nanoparticles . This modification can improve the solubility, stability, and targeting capabilities of nanoparticles for applications like drug delivery or imaging.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing the tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions .

Mode of Action

The compound may interact with its targets through a borylation mechanism. Borylation involves the addition of a boron atom to a molecule, often at a carbon atom . This can result in significant changes to the molecule’s reactivity and properties .

Biochemical Pathways

Borylated compounds are often used as intermediates in organic synthesis , suggesting that they may play a role in various biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , may influence its bioavailability.

Result of Action

The introduction of a boron atom can significantly alter a molecule’s reactivity, potentially leading to various downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound should be stored under inert gas and should avoid contact with air . Additionally, the compound may be sensitive to strong acids and oxidizing agents .

Propriétés

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)18-5-7-19-8-6-18/h9-11H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWSMAPMZRUIEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729212 |

Source

|

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine | |

CAS RN |

1201644-33-8 |

Source

|

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)